1-Bromopinacolone versus Bromoacetone: Irreversible Covalent Inhibition of Acetylcholinesterase
1-Bromopinacolone (BrPin) exhibits distinct inhibition kinetics relative to bromoacetone. BrPin acts initially as a reversible competitive inhibitor with KI = 0.18 mM, but unlike bromoacetone, it progresses to function as an irreversible covalent inhibitor of acetylcholinesterase with first-order inactivation kinetics [1]. The hydrolytic half-life of BrPin at pH 7.8 is 30 h, and the enzyme-BrPin complex achieves 50% inactivation within 2 h [1]. Bromoacetone lacks this time-dependent irreversible covalent inhibition capability under the same conditions [1].
| Evidence Dimension | Mechanism of acetylcholinesterase inhibition |
|---|---|
| Target Compound Data | KI = 0.18 mM (reversible competitive); irreversible covalent inhibitor; hydrolytic half-life = 30 h at pH 7.8; 50% enzyme inactivation in 2 h |
| Comparator Or Baseline | Bromoacetone: reversible inhibition only; no irreversible covalent inhibition |
| Quantified Difference | BrPin provides irreversible covalent modification versus reversible-only inhibition for bromoacetone |
| Conditions | Acetylcholinesterase assay; acetylcholine hydrolysis; pH 7.8 incubation |
Why This Matters
This differential inhibition mechanism is critical for users requiring active-site-directed covalent labeling or irreversible enzyme inactivation, where bromoacetone is functionally inadequate.
- [1] Cohen SG, et al. 1-Bromopinacolone, an active site-directed covalent inhibitor for acetylcholinesterase. J Biol Chem. 1982;257(23):14087-14092. PMID: 7142196. View Source
